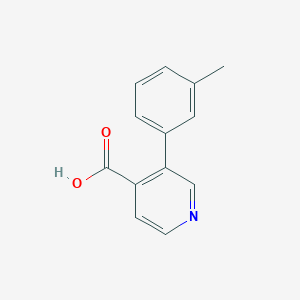

3-(m-Tolyl)isonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-8-14-6-5-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYJKCJVVYAAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540642 | |

| Record name | 3-(3-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100004-79-3 | |

| Record name | 3-(3-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 M Tolyl Isonicotinic Acid and Its Precursors

Strategies for the Construction of the Isonicotinic Acid Scaffold

The formation of the isonicotinic acid (pyridine-4-carboxylic acid) framework is the foundational step. This can be achieved through various synthetic routes, often starting from simple, readily available pyridine (B92270) precursors.

A primary industrial and laboratory method for synthesizing pyridine carboxylic acids is the oxidation of alkylpyridines. For isonicotinic acid, the precursor is typically gamma-picoline (4-methylpyridine). The methyl group at the 4-position is oxidized to a carboxylic acid moiety.

One robust method involves a two-step process known as oxidative ammonolysis, followed by hydrolysis. nih.gov In the first step, 4-methylpyridine (B42270) is treated with ammonia (B1221849) and oxygen at high temperatures (280–500 °C) over a metal oxide catalyst (e.g., V₂O₅), yielding 4-cyanopyridine. nih.gov The nitrile is then subjected to hydrolysis under acidic or basic conditions to afford isonicotinic acid.

Alternatively, direct oxidation of 4-substituted pyridines can be employed. For instance, reacting a precursor like 4-styryl pyridine with a strong oxidizing agent, such as nitric acid, at elevated temperatures (100-120 °C) can cleave the alkene and oxidize the benzylic carbon to the carboxylic acid, yielding isonicotinic acid.

These methods provide the basic isonicotinic acid structure, which can then be functionalized, or they can be applied to precursors that already contain substituents, leading to a more convergent synthesis.

Targeted Introduction of the meta-Tolyl Moiety at the Pyridine 3-Position

With the isonicotinic acid scaffold in hand, or using a suitable precursor, the next critical step is the introduction of the m-tolyl group at the 3-position of the pyridine ring. Modern organometallic chemistry offers powerful tools for this type of carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds. nih.govyoutube.com This palladium-catalyzed reaction is ideally suited for the synthesis of 3-(m-Tolyl)isonicotinic acid. The general strategy involves the coupling of a 3-substituted isonicotinic acid derivative (typically a halide or triflate) with an organoboron reagent.

The key components for this transformation would be:

Aryl Halide/Triflate : An ester of 3-bromo- (B131339) or 3-chloroisonicotinic acid. The ester form is often preferred to improve solubility and prevent interference from the acidic proton of the carboxyl group.

Organoboron Reagent : m-Tolylboronic acid or one of its esters (e.g., a pinacol (B44631) ester). nih.gov

Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

Ligand : A phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or more specialized biarylphosphines (e.g., SPhos) that stabilize the palladium catalyst and facilitate the reaction. mdpi.com

Base : An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is essential for activating the boronic acid for transmetalation. youtube.com

The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the 3-haloisonicotinate ester.

Transmetalation : The m-tolyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination : The two organic partners (the isonicotinate (B8489971) and m-tolyl moieties) are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Following the coupling reaction, a simple hydrolysis of the ester group yields the final product, this compound.

| Component | Example | Function |

|---|---|---|

| Aryl Halide | Methyl 3-bromoisonicotinate | Electrophilic coupling partner |

| Organoboron Reagent | m-Tolylboronic acid | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | K₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water | Reaction medium |

An alternative, more atom-economical strategy is the direct C-H arylation. rsc.org This approach avoids the need to pre-functionalize the pyridine ring with a halogen. nih.govnih.gov In this method, a palladium catalyst is used to directly activate a C-H bond at the 3-position of the isonicotinic acid derivative and couple it with an aryl halide. nih.govnih.gov

For this transformation, the carboxylic acid is typically converted into an amide to act as a directing group. nih.gov This directing group coordinates to the palladium catalyst, positioning it in close proximity to the C-H bond at the 3-position, thereby ensuring regioselectivity.

The general reaction would proceed as follows:

Isonicotinic acid is first converted to an N-aryl amide (e.g., N-(3,5-dimethylphenyl)isonicotinamide).

This substrate is then reacted with an m-tolyl halide (e.g., 3-bromotoluene) in the presence of a palladium(0) catalyst, a phosphine ligand, and a base.

The catalyst selectively activates the C-H bond at the 3-position for arylation.

After the reaction, the amide directing group is hydrolyzed (e.g., with 4N HCl) back to the carboxylic acid to yield this compound. nih.gov

This method represents a significant advance, reducing the number of synthetic steps and avoiding the generation of stoichiometric inorganic waste associated with pre-halogenation. rsc.org

Derivatization Pathways of this compound

The carboxylic acid functional group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as esters and amides.

Esterification: Esters of this compound can be readily prepared through several standard methods. The Fischer esterification involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). google.com

A milder and often more efficient method involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive species, such as an acyl chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acyl chloride is highly electrophilic and reacts rapidly with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | Equilibrium process, requires excess alcohol. |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | High-yielding, proceeds under mild conditions. |

Amidation: The synthesis of amides from this compound follows similar principles to esterification, involving the reaction of an activated carboxylic acid derivative with a primary or secondary amine. fishersci.co.uk

The most common route is via the acyl chloride. The 3-(m-Tolyl)isonicotinoyl chloride, prepared as described above, reacts readily with a wide range of amines to form the corresponding amide. youtube.com Alternatively, peptide coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid without isolating an acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a transient active ester, which is then readily attacked by the amine. fishersci.co.uk This method is particularly useful for sensitive substrates as it proceeds under very mild conditions. fishersci.co.uk

Modifications of the Pyridine Nucleus

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. libretexts.org Modifications typically involve reduction to piperidines or dihydropyridines, as direct electrophilic substitution is challenging. datapdf.com

Hydrogenation and Reduction: Catalytic hydrogenation of the pyridine ring is a common transformation, typically leading to the corresponding piperidine (B6355638). However, this reduction can be difficult and often requires harsh conditions. google.comyoutube.com Milder methods have been developed for the partial reduction of pyridines. For instance, Birch reduction conditions (using sodium or lithium in liquid ammonia with an alcohol) or the use of sodium/naphthalene in THF can transform substituted pyridines into functionalized dihydropyridines. acs.orgwikipedia.org The reduction of pyridinium (B92312) salts, formed by alkylating the pyridine nitrogen, can also facilitate partial or full hydrogenation under milder conditions. wikipedia.org For example, cobalt-catalyzed transfer hydrogenation of nicotinic acid derivatives with ammonia borane (B79455) can selectively yield 1,4-dihydropyridine (B1200194) derivatives. nih.gov

These methodologies are applicable to this compound, allowing for the saturation of the heterocyclic ring to produce the corresponding piperidine or dihydropyridine (B1217469) derivatives, which serve as versatile synthetic intermediates.

| Method | Reagents | Product Type | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Platinum group metal catalyst (e.g., Pt, Pd, Rh) | Piperidine (fully saturated) | Often requires high pressure/temperature. google.com |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | Dihydropyridine | Provides partially reduced rings. acs.orgwikipedia.org |

| Transfer Hydrogenation (of nicotinamides) | Ammonia borane, Cobalt catalyst | 1,4-Dihydropyridine | Selective reduction under milder conditions. nih.gov |

Chemical Transformations Involving the meta-Tolyl Substituent

The m-tolyl group attached to the pyridine ring offers additional sites for chemical modification. These transformations can be broadly categorized into reactions of the methyl group and reactions on the aromatic ring of the tolyl substituent.

Reactions of the Methyl Group: The methyl group of the tolyl substituent can undergo oxidation to afford other functional groups. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group to a carboxylic acid. Milder or more controlled oxidation conditions can also yield the corresponding benzyl (B1604629) alcohol or benzaldehyde (B42025) derivatives.

Reactions of the Aryl Ring: The aromatic ring of the tolyl group can participate in electrophilic aromatic substitution reactions. The directing effects of the methyl group (ortho-, para-directing) and the pyridine ring will influence the position of substitution. Common transformations include nitration, halogenation, and sulfonation, introducing further functional groups onto the biaryl system. acs.org The reactivity and regioselectivity of such substitutions are influenced by the electronic properties of both the substituent and the pyridine ring. nih.gov

Synthesis of Related Isonicotinic Acid Derivatives and Analogues

The carboxylic acid functionality of this compound is a key handle for the synthesis of a wide array of derivatives and analogues.

Isonicotinic acid hydrazide and its derivatives are important compounds in medicinal chemistry. The synthesis of these derivatives from this compound typically involves a two-step process.

Hydrazide Formation: The carboxylic acid is first converted into a more reactive species, such as an ester or an acid chloride. The resulting intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the corresponding hydrazide, 3-(m-Tolyl)isonicotinohydrazide.

Hydrazone Synthesis: The newly formed hydrazide is then condensed with various aldehydes or ketones. This reaction, often catalyzed by a few drops of acid (like acetic acid) in a solvent such as ethanol, results in the formation of hydrazone derivatives. These reactions proceed with good yields and can be performed under conventional heating or microwave irradiation to reduce reaction times.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | i) SOCl₂ or Alcohol/Acid cat. ii) N₂H₄·H₂O | 3-(m-Tolyl)isonicotinohydrazide |

| 2 | 3-(m-Tolyl)isonicotinohydrazide | Aldehyde or Ketone (R-CHO or R-CO-R'), Acid catalyst | N'-Alkylidene/Arylidene-3-(m-tolyl)isonicotinohydrazide (Hydrazone) |

Intramolecular cyclization reactions are a powerful tool for constructing fused heterocyclic systems. Iodolactonization is an electrophilic cyclization that forms a lactone and incorporates an iodine atom into the structure from an unsaturated carboxylic acid. wikipedia.org This reaction proceeds via the formation of an iodonium (B1229267) ion, which is then attacked intramolecularly by the carboxylate. chemistnotes.comdoi.org

This methodology has been successfully applied to alkynyl-substituted picolinic and isonicotinic acids. For instance, the iodolactonization of 3-alkynylpicolinic acids using iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile (B52724) affords fused pyranopyridinones through a 6-endo-dig cyclization. researchgate.net This strategy is directly applicable to derivatives of this compound, provided an unsaturated group (like an alkynyl group) is present at the C-2 position, to generate novel fused heterocyclic scaffolds. researchgate.netnih.gov

The synthesis of more complex, poly-substituted pyridine and pyrazine (B50134) analogues is an area of active research. One advanced method for achieving this is the Truce–Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. cdnsciencepub.com

A solid-phase methodology has been developed utilizing a Truce-Smiles rearrangement of amino acid-based sulfonamides to produce tetrasubstituted pyridines. nih.govacs.org In this approach, an immobilized L-glutamic acid derivative is sulfonylated and alkylated. Treatment with a base like potassium trimethylsilanolate (TMSOK) initiates the rearrangement, which is followed by aldol (B89426) condensation and oxidation to form the polysubstituted pyridine ring upon cleavage from the resin. acs.org When the cleavage from the resin is performed before the base treatment, the reaction pathway shifts to yield trisubstituted pyrazines. nih.govthieme-connect.com These methods allow for the construction of highly decorated pyridine and pyrazine cores from readily available starting materials. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A detailed ¹H NMR spectrum of 3-(m-Tolyl)isonicotinic acid would provide information on the chemical environment, number, and connectivity of protons. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the tolyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, methyl, carbonyl). For this compound, distinct signals would be expected for the carboxylic acid carbon, the carbons of the pyridine and tolyl rings, and the methyl group carbon.

Despite the foundational importance of these techniques, specific, experimentally-derived ¹H NMR and ¹³C NMR data, including chemical shifts and coupling constants for this compound, have not been found in a comprehensive search of scientific literature.

Two-dimensional NMR techniques are used to further elucidate the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the connectivity of protons within the molecule, showing which protons are coupled to each other. This would be invaluable in assigning the specific protons on both the pyridine and the tolyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) : An HMQC (or its more common modern variant, the HSQC) spectrum correlates proton signals directly with the carbon signals to which they are attached. This technique would definitively link the proton assignments to their corresponding carbon atoms in the this compound structure.

A review of available literature did not yield any published COSY or HMQC data for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key expected vibrations would include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ respectively).

C=C and C=N stretching vibrations within the aromatic rings, typically in the 1600-1450 cm⁻¹ region.

Specific experimental IR spectra with peak assignments for this compound are not available in the surveyed literature.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would be useful for characterizing the vibrations of the aromatic rings and the carbon-carbon bonds of the molecular backbone. While studies on the Raman spectra of the parent compound, isonicotinic acid, exist, specific data for the 3-(m-tolyl) derivative could not be located. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

For this compound (molecular formula C₁₃H₁₁NO₂), the molecular weight is 213.23 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺·) at m/z = 213. Key fragmentation pathways would likely involve the loss of the carboxylic group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da). However, a search of mass spectral databases and scientific literature did not yield an experimental mass spectrum or a detailed fragmentation analysis for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecules. When a molecule absorbs light, electrons are promoted from a ground electronic state to an excited state. The wavelengths at which absorption occurs are characteristic of the types of chemical bonds and functional groups present within the molecule.

For aromatic compounds like this compound, UV-Vis spectroscopy can provide valuable information about the π-electron system of the pyridine and tolyl rings. The absorption bands in the UV-Vis spectrum are typically associated with π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution, particularly for a molecule with a carboxylic acid group and a nitrogen atom in the pyridine ring.

While specific experimental UV-Vis spectral data for this compound is not widely available in the reviewed literature, data for the parent compound, isonicotinic acid, can serve as a reference. Isonicotinic acid exhibits absorption maxima at approximately 214 nm and 264 nm. sielc.comsielc.com The introduction of the m-tolyl group at the 3-position of the isonicotinic acid scaffold is expected to cause a shift in these absorption bands (a bathochromic or hypsochromic shift) and potentially an increase in the molar absorptivity (a hyperchromic effect), due to the extension of the conjugated system.

Table 1: Illustrative UV-Vis Absorption Maxima for Isonicotinic Acid

| Compound | Absorption Maxima (λmax) |

| Isonicotinic Acid | 214 nm, 264 nm sielc.comsielc.com |

| This compound | Data not available |

This table is for illustrative purposes. The absorption maxima for this compound are predicted to differ from the parent compound.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would definitively establish its molecular conformation in the solid state. Key structural features that could be determined include:

The dihedral angle between the pyridine and the m-tolyl rings, which would describe the degree of twist between these two aromatic systems.

The conformation of the carboxylic acid group relative to the pyridine ring.

Intermolecular interactions , such as hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial in understanding the packing of the molecules in the crystal lattice.

As of the latest literature review, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, no experimental data on its crystal system, space group, or specific geometric parameters can be provided at this time.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Dihedral Angle (°) | Data not available |

This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Rotational Spectroscopy

Rotational spectroscopy, often performed in the microwave region of the electromagnetic spectrum, is a high-resolution technique used to measure the rotational energy levels of molecules in the gas phase. This method provides highly accurate information about the molecular geometry and the distribution of mass within the molecule. From the rotational spectrum, it is possible to determine the rotational constants (A, B, and C), which are inversely related to the principal moments of inertia of the molecule.

A rotational spectroscopy study of this compound would yield precise values for its rotational constants. This data would allow for the determination of the molecule's moments of inertia, from which a very accurate molecular structure in the gas phase can be derived. Furthermore, for a molecule with a methyl group, such as the m-tolyl substituent, rotational spectroscopy can provide insights into the barrier to internal rotation of the methyl group.

Currently, there are no published reports on the rotational spectroscopy of this compound. Consequently, experimental rotational constants and a detailed gas-phase structure derived from this technique are not available.

Table 3: Anticipated Rotational Spectroscopy Parameters for this compound

| Parameter | Symbol | Value |

| Rotational Constant | A | Data not available |

| Rotational Constant | B | Data not available |

| Rotational Constant | C | Data not available |

| Moment of Inertia | Ia | Data not available |

| Moment of Inertia | Ib | Data not available |

| Moment of Inertia | Ic | Data not available |

This table indicates the parameters that would be determined from a rotational spectroscopy study.

Theoretical and Computational Investigations of 3 M Tolyl Isonicotinic Acid and Its Derivatives

Density Functional Theory (DFT) Calculationsnih.govnih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations are pivotal in predicting the molecular structure, vibrational spectra, and reactivity of compounds like 3-(m-Tolyl)isonicotinic acid. dergipark.org.trmdpi.com These calculations are based on determining the electron density of a system rather than the complex many-electron wavefunction, making the study of medium to large molecules feasible. nih.gov

Electronic Structure and Molecular Geometry Optimizationmdpi.comcumhuriyet.edu.tr

One of the primary applications of DFT is the optimization of molecular geometry to find the lowest energy conformation of a molecule. nih.gov For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Typically, calculations are performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a good description of the electronic environment. dergipark.org.trnih.gov

Beyond geometry, DFT provides insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov This information is vital for understanding potential charge transfer interactions within the molecule. nih.govresearchgate.net

| Parameter | Description | Calculated Value |

|---|---|---|

| C-C (Pyridine Ring) | Average bond length within the pyridine (B92270) ring. | ~1.39 Å |

| C-N (Pyridine Ring) | Average bond length for C-N bonds in the pyridine ring. | ~1.34 Å |

| C-C (Tolyl-Pyridine Link) | Bond length connecting the two aromatic rings. | ~1.49 Å |

| C=O (Carboxylic Acid) | Bond length of the carbonyl group. | ~1.21 Å |

| C-O (Carboxylic Acid) | Bond length of the C-OH group. | ~1.36 Å |

| ∠(Tolyl-Pyridine) | Dihedral angle between the planes of the two rings. | ~35-45° |

Vibrational Frequency Analysis and Spectroscopic Correlationsresearchgate.netmdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. jocpr.com The process involves calculating the second derivatives of the energy with respect to atomic displacements, which yields a set of normal vibrational modes. researchgate.net

For this compound, DFT can be used to assign specific absorption bands in the experimental spectra to particular molecular motions. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxylic acid is typically found in the 1680-1710 cm⁻¹ region. researchgate.nets-a-s.org Similarly, C-H stretching vibrations of the aromatic rings and the methyl group, as well as ring breathing modes, can be identified. researchgate.net

Due to approximations in the theoretical model and the fact that calculations are performed on a single molecule in a harmonic oscillator model, calculated frequencies are often systematically higher than experimental values. To correct for this, a scaling factor is commonly applied to the computed frequencies to achieve better agreement with experimental data. researchgate.net This correlation between theoretical and experimental spectra is a powerful tool for structural confirmation. jocpr.com

| Vibrational Mode | Functional Group | Expected Experimental Range (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | ~3050 |

| C-H Stretch (Aromatic) | Tolyl/Pyridine Rings | 3000-3100 | ~3070 |

| C-H Stretch (Methyl) | -CH₃ | 2850-2960 | ~2940 |

| C=O Stretch | Carboxylic Acid | 1680-1710 | ~1705 |

| C=C/C=N Stretch | Aromatic Rings | 1450-1600 | ~1590, ~1550 |

| C-O Stretch | Carboxylic Acid | 1210-1320 | ~1300 |

Energetic and Thermodynamic Aspects of Reactionsnih.gov

DFT is also employed to investigate the thermodynamics of chemical reactions involving this compound. By calculating the total electronic energies of reactants, products, and transition states, key thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be determined. jocpr.com

For instance, the energetics of dimerization through hydrogen bonding of the carboxylic acid groups or the protonation/deprotonation of the molecule can be studied. The enthalpy of reaction indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). The Gibbs free energy is the ultimate determinant of a reaction's spontaneity under constant temperature and pressure. These calculations are crucial for understanding the stability of the compound and predicting its behavior in different chemical environments.

| Thermodynamic Quantity | Symbol | Significance | Typical Calculated Value |

|---|---|---|---|

| Enthalpy of Reaction | ΔH | Indicates heat change; negative for exothermic. | -50 to -70 kJ/mol |

| Entropy of Reaction | ΔS | Indicates change in disorder; negative as two molecules form one. | -100 to -150 J/(mol·K) |

| Gibbs Free Energy of Reaction | ΔG | Indicates spontaneity; negative for spontaneous. | -10 to -25 kJ/mol at 298 K |

Molecular Dynamics and Conformation Studiesmdpi.com

While DFT calculations provide a static picture of the most stable molecular conformation, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can explore the rotational freedom around the single bond connecting the tolyl and pyridine rings. These simulations can identify various low-energy conformers and the energy barriers for transitioning between them. mdpi.com The results provide a conformational landscape, highlighting the most probable shapes the molecule will adopt at a given temperature. This understanding of dynamic behavior is essential, as the specific conformation of a molecule often dictates its ability to interact with biological targets like enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modelingmdpi.comnih.gov

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models are instrumental in drug discovery for predicting the activity of new, unsynthesized molecules. nih.govscience.gov

In a QSAR study involving derivatives of this compound, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties. mdpi.com They can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP), among others. nih.govscience.gov A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov A validated QSAR model can guide the design of new derivatives with potentially enhanced activity. mdpi.com

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to reactivity and ability to participate in charge transfer. |

| Electronic | Dipole Moment | Describes the polarity of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Measures lipophilicity, affecting membrane permeability. |

| Steric | Molecular Weight/Volume | Relates to the size and bulk of the molecule. |

| Topological | Molecular Connectivity Index | Quantifies the degree of branching in the molecular structure. |

Analysis of Intermolecular Interactionsnih.govresearchgate.net

The way molecules of this compound interact with each other and with other molecules is governed by non-covalent intermolecular forces. These interactions are fundamental to its physical properties, such as melting point and solubility, as well as its assembly in the solid state (crystal packing) and binding to biological targets. nih.govresearchgate.net

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH group) and acceptor (from both the carbonyl C=O and hydroxyl C-O-H oxygens). The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor. stanford.edu These interactions are highly directional and play a dominant role in the formation of supramolecular structures, such as the common carboxylic acid dimers. researchgate.net

π–π Stacking: The two aromatic rings (tolyl and pyridine) are electron-rich π-systems that can engage in π–π stacking interactions. nih.gov Due to the distribution of electrostatic potential, face-to-face stacking is often less favorable than offset-stacked or T-shaped (edge-to-face) arrangements. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of crystal lattices and the binding of ligands to protein active sites. stanford.edu

| Interaction Type | Participating Groups | Description | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond (Donor-Acceptor) | -COOH with -COOH, Pyridine-N, or Solvent | Strong, directional interaction involving a hydrogen atom between two electronegative atoms. | O-H···O distance: ~1.6-1.8 Å |

| π–π Stacking (Offset) | Pyridine Ring ↔ Tolyl Ring or Pyridine ↔ Pyridine | Attractive interaction between parallel, but displaced, aromatic rings. | Inter-planar distance: ~3.3-3.8 Å |

| π–π Stacking (T-shaped) | Pyridine Ring ↔ Tolyl Ring | The edge of one ring points towards the face of another. | H-to-ring centroid: ~2.5-3.0 Å |

| C-H···π Interaction | Aromatic C-H bond and the face of an aromatic ring. | A weak form of hydrogen bonding where a π-system acts as the acceptor. | H-to-ring centroid: ~2.5-3.2 Å |

Molecular Modeling and Docking Studies (focused on theoretical binding mechanisms)

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These theoretical investigations provide valuable insights into the binding mechanisms at a molecular level, guiding the design and development of new therapeutic agents. By simulating the binding pose and calculating the binding affinity, researchers can identify key interactions that are crucial for the biological activity of a compound.

The theoretical binding mechanisms of this compound and its derivatives are primarily elucidated through molecular docking simulations. In these studies, the three-dimensional structure of the target protein is used as a receptor, and the ligand is placed into the binding site. The software then explores various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. The most favorable binding mode is the one with the lowest energy, which represents the most stable complex.

For derivatives of isonicotinic acid, the pyridine ring and the carboxylic acid group are often key pharmacophoric features that engage in specific interactions with the amino acid residues of the target's active site. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid moiety can participate in hydrogen bonding as both a donor and an acceptor, and can also form ionic interactions.

A hypothetical molecular docking study of this compound against a putative enzyme target could reveal several key interactions. The isonicotinic acid scaffold would likely anchor the molecule in the active site through hydrogen bonds with polar residues. For instance, the carboxylic acid could form hydrogen bonds with residues like arginine or lysine, while the pyridine nitrogen could interact with a hydrogen bond donor like serine or threonine. The m-tolyl group would then be oriented to fit into a hydrophobic cleft lined with non-polar residues such as leucine, isoleucine, valine, or phenylalanine.

The table below illustrates a hypothetical summary of the types of interactions and their corresponding energies that could be observed in a molecular docking study of this compound with a target protein.

| Interacting Residue | Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |

| LYS 122 | Hydrogen Bond (Carboxylate) | 2.8 | -4.5 |

| SER 234 | Hydrogen Bond (Pyridine N) | 3.1 | -2.8 |

| LEU 89 | Hydrophobic (m-Tolyl) | 3.9 | -1.5 |

| ILE 176 | Hydrophobic (m-Tolyl) | 4.2 | -1.2 |

| PHE 258 | π-π Stacking (m-Tolyl) | 4.5 | -2.0 |

| Total Docking Score | -12.0 |

This is a hypothetical data table created for illustrative purposes based on common interactions observed in molecular docking studies of similar compounds.

Detailed research findings from studies on analogous 3-aryl substituted heterocyclic compounds have shown that the nature and position of the substituent on the aryl ring can fine-tune the binding affinity and selectivity. For example, the presence of electron-donating or electron-withdrawing groups on the tolyl ring could modulate the electronic properties of the molecule and influence its interaction with the target. Furthermore, the steric bulk of the substituent can dictate the optimal orientation of the molecule within the binding site to maximize favorable interactions and avoid steric clashes.

In silico studies on various isonicotinic acid derivatives have demonstrated their potential to inhibit a range of enzymes by blocking the active site and preventing the binding of the natural substrate. The theoretical binding mechanisms derived from these computational analyses provide a rational basis for the observed biological activities and guide the synthesis of more potent and selective inhibitors.

Coordination Chemistry and Metal Complexation of Isonicotinic Acid Derivatives

Design and Synthesis of Ligands based on Isonicotinic Acid Scaffolds

The design of ligands based on the isonicotinic acid scaffold is centered on modifying the pyridine (B92270) ring to modulate the ligand's coordination properties. The isonicotinic acid framework features a pyridine ring with a carboxylic acid group at the 4-position. This structure provides two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The synthesis of derivatives like 3-(m-Tolyl)isonicotinic acid involves established organic chemistry methodologies.

A common synthetic route to isonicotinic acid itself involves the oxidation of γ-picoline (4-methylpyridine). chempanda.com For substituted derivatives, the synthesis can begin with appropriately substituted pyridine precursors. For instance, the synthesis of 2-methyl-isonicotinic acid can be achieved by lithiating 2,4-dimethyl-pyridine (2,4-lutidine) and subsequently reacting it with a formylating agent like DMF, followed by oxidation. google.com Another general method for preparing isonicotinic acid derivatives is the reaction of the parent acid with thionyl chloride to form the isonicotinoyl chloride hydrochloride, which can then be converted into various esters or amides. mdpi.comprepchem.com This reactive intermediate is crucial for creating more complex ligands, such as hydrazides, by reacting it with hydrazine (B178648) hydrate (B1144303). google.com These hydrazide derivatives can be further condensed with aldehydes or ketones to form Schiff base ligands, expanding the coordinating capabilities of the original isonicotinic acid scaffold. nih.govscispace.com

The introduction of a tolyl group at the 3-position, as in this compound, serves several purposes in ligand design. The bulky aryl group can introduce steric hindrance, influencing the geometry of the resulting metal complexes and potentially leading to lower coordination numbers or distorted geometries. Furthermore, the electronic properties of the tolyl group can affect the electron density on the pyridine ring, thereby modifying the Lewis basicity of the nitrogen atom and the strength of the metal-ligand bond.

Formation and Characterization of Metal Complexes

Isonicotinic acid and its derivatives readily form complexes with a wide range of transition metals. nih.gov The formation of these complexes typically involves reacting a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. scispace.comnih.gov The resulting complexes can then be isolated as crystalline solids. The stoichiometry of the complexes, commonly 1:1 or 1:2 (metal:ligand), depends on the metal ion, the specific ligand, and the reaction conditions. nih.govresearchgate.net

Characterization of these metal complexes relies on a suite of analytical techniques to determine their composition, structure, and properties. Elemental analysis is used to confirm the empirical formula and the metal-to-ligand ratio. researchgate.netmdpi.com Molar conductivity measurements in solvents like DMF or DMSO help to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are coordinated to the metal or exist as counter-ions in the crystal lattice. nih.govmdpi.comelectrochemsci.org

Spectroscopic methods are indispensable for elucidating the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. In the free this compound ligand, characteristic vibrational bands for the carboxylic acid C=O group and the pyridine ring C=N group would be present. Upon coordination to a metal ion, the positions of these bands are expected to shift. Coordination through the pyridine nitrogen typically results in a shift of the C=N stretching frequency. If the carboxylic acid group deprotonates and coordinates to the metal, the strong C=O band is replaced by two distinct bands corresponding to the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching vibrations of the carboxylate (COO⁻) group. mdpi.com The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging). mdpi.com The appearance of new, lower frequency bands is often attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of electronic transitions. The spectra of the free ligands typically show intense absorption bands in the UV region, which are assigned to π → π* and n → π* transitions within the aromatic rings and the carboxyl group. scispace.com Upon complexation, these bands may shift in wavelength and/or intensity, confirming the coordination of the ligand to the metal. scispace.com For complexes of transition metals with d-electrons, additional, weaker absorption bands may appear in the visible region. These bands correspond to d-d electronic transitions, and their number and energy can be used to infer the coordination geometry (e.g., octahedral or tetrahedral) around the metal center. scispace.comelectrochemsci.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons on the ligand are sensitive to the coordination environment. Changes in the chemical shifts of the pyridine and tolyl ring protons upon complexation can confirm the involvement of the pyridine nitrogen in bonding. nih.gov

Table 1: Representative IR Spectral Data for Metal Complexation of Isonicotinic Acid Derivatives

| Compound/Complex Type | ν(C=O) / ν_asym(COO⁻) (cm⁻¹) | ν(C=N)pyridine (cm⁻¹) | Δν (ν_asym_ - ν_sym_) (cm⁻¹) | New Bands ν(M-O)/ν(M-N) (cm⁻¹) |

| Free Ligand (e.g., H₂L) | ~1700 | ~1600 | N/A | N/A |

| [Cu(HL)₂(OAc)₂] | ~1586 (asym) | ~1620 | ~135-325 | ~500-600 |

| [Ni(HL)₂(OAc)₂] | ~1580 (asym) | ~1622 | ~135-325 | ~500-600 |

| [Co(HL)₂(OAc)₂] | ~1575 (asym) | ~1625 | ~135-325 | ~500-600 |

| Data are generalized based on findings for related isonicotinohydrazide complexes. nih.gov |

The coordination of this compound to metal ions can result in complexes with various geometries, largely dictated by the coordination number and electronic configuration of the central metal ion.

Octahedral Geometry: This is a very common coordination geometry for transition metal complexes, particularly for ions like Co(II), Ni(II), and Fe(III). nih.govelectrochemsci.org In a typical 1:2 (metal:ligand) complex, two bidentate 3-(m-Tolyl)isonicotinate ligands would occupy four coordination sites, with the remaining two sites being filled by solvent molecules (like water) or other co-ligands, resulting in a six-coordinate octahedral environment. scispace.com

Tetrahedral Geometry: This geometry is often observed for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for some Co(II) complexes. For instance, a complex could feature two bidentate ligands coordinating to the metal center to form a distorted tetrahedral structure. The steric bulk of the m-tolyl group might favor this less crowded arrangement. scispace.com

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Ni(II) (in certain ligand fields) and particularly Cu(II). A Cu(II) complex with two 3-(m-Tolyl)isonicotinate ligands could adopt a square planar arrangement. researchgate.net

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of the metal complexes. electrochemsci.org These studies provide information on the stability of different oxidation states of the central metal ion and how the coordination environment influences its redox potential. A typical CV experiment on a solution of a complex, for example, a Co(II) complex of this compound, would reveal information about the Co(II)/Co(III) or Co(II)/Co(I) redox couples. The potential at which oxidation or reduction occurs and the reversibility of the process are highly dependent on the nature of the ligand. The electron-donating or withdrawing character of the tolyl substituent can modulate the electron density at the metal center, thereby shifting the redox potentials. For instance, complexes of some isatin-derived Schiff bases with Co(II) and Cu(II) have shown quasi-reversible, single-electron transfer processes. electrochemsci.org

Table 2: Illustrative Electrochemical Data from Cyclic Voltammetry for Transition Metal Complexes

| Complex | Redox Couple | E_pa (V) | E_pc_ (V) | ΔE_p_ (mV) | Process Type |

| [CoL₂Cl₂] | Co(II)/Co(III) | +0.85 | +0.75 | 100 | Quasi-reversible |

| [CuL₂Cl₂] | Cu(II)/Cu(I) | -0.30 | -0.42 | 120 | Quasi-reversible |

| [MnL₂Cl₂] | Mn(II)/Mn(III) | +0.60 | +0.51 | 90 | Quasi-reversible |

| Data are generalized based on findings for related Schiff base complexes. electrochemsci.org E_pa_ = anodic peak potential, E_pc_ = cathodic peak potential, ΔE_p_ = peak separation. |

Theoretical Studies of Metal-Ligand Coordination

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental studies of metal-ligand coordination. nih.gov Theoretical calculations can be used to optimize the geometric structure of complexes of this compound, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net

Furthermore, DFT studies provide insights into the electronic structure of the complexes. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can help explain the electronic transitions observed in UV-Vis spectra and predict the reactivity of the complexes. nih.gov The calculated energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule. Theoretical calculations can also be used to compute vibrational frequencies, which aids in the assignment of bands in experimental IR spectra, and to model the thermodynamic stability of different possible isomers or coordination modes.

Applications in Advanced Organic Synthesis and Catalysis

Role as Versatile Organic Building Blocks

3-(m-Tolyl)isonicotinic acid, as a derivative of isonicotinic acid, belongs to a class of compounds that serve as fundamental components in the field of organic synthesis. sigmaaldrich.com Organic building blocks are functionalized molecules that form the basis for the modular, bottom-up assembly of more complex molecular architectures, finding crucial applications in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The versatility of isonicotinic acid derivatives stems from the presence of two key functional groups: the pyridine (B92270) ring and the carboxylic acid.

The pyridine ring can be modified through various substitution reactions, while the carboxylic acid group allows for the formation of esters, amides, and other derivatives. acs.org For instance, the reaction of isonicotinic acid with thionyl chloride in the presence of DMF as a catalyst yields isonicotinoyl chloride hydrochloride, a reactive intermediate for producing active esters. mdpi.com These active esters, such as the N-hydroxysuccinimidyl ester or the pentafluorophenyl ester, are efficient acylating agents used in the synthesis of more complex molecules. mdpi.com

Isonicotinic acid and its derivatives are precursors in the synthesis of a wide range of compounds, including:

Pharmaceuticals : They are integral to the creation of potent anti-inflammatory agents and antimalarial drugs. chempanda.comnih.gov For example, isonicotinic acid-derived 1,3,4-oxadiazoles have shown significant anti-inflammatory activity. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The conjugate base of isonicotinic acid can bind to metal ions through both the nitrogen atom of the pyridine ring and the carboxylate group, leading to the formation of coordination polymers. wikipedia.org

Hydrazone Derivatives : Isonicotinic hydrazide, a key derivative, readily reacts with aldehydes and ketones to form hydrazones, which are studied for their pharmacological potential, including antibacterial and cytotoxic properties. researchgate.netmdpi.com

The following table summarizes examples of molecular structures synthesized using isonicotinic acid derivatives as building blocks.

| Synthesized Compound Class | Precursor/Building Block | Application/Significance |

| Active Esters (e.g., N-hydroxysuccinimidyl ester) | Isonicotinic acid | Acylating agents for synthesis of amides and esters mdpi.com |

| 1,3,4-Oxadiazoles | Isonicotinic acid | Anti-inflammatory agents nih.gov |

| Hydrazones | Isonicotinic hydrazide | Antibacterial and cytotoxic agents mdpi.com |

| Coordination Polymers | Isonicotinic acid | Materials science, potential for catalysis and gas storage wikipedia.org |

Catalytic Applications of Isonicotinic Acid and its Derivatives

Beyond their role as structural motifs, isonicotinic acid and its derivatives are also employed in the field of catalysis, either directly as organocatalysts or as ligands in transition metal complexes.

Isonicotinic acid can function as an organocatalyst in certain reactions. It has been utilized in one-pot, four-component condensation reactions to produce pyranopyrazole-based heterocyclic compounds. chempanda.com In this context, the acidic nature of the carboxylic group and the basicity of the pyridine nitrogen can facilitate multiple steps in the reaction sequence, showcasing its utility as a bifunctional catalyst.

The ability of isonicotinic acid derivatives to act as ligands is one of their most significant roles in catalysis. researchgate.net The pyridine nitrogen and the carboxylate oxygen can chelate to a central metal ion, forming stable transition metal complexes. nih.gov These complexes are catalytically active in various transformations.

A notable example is the use of isonicotinic acid as an axial ligand for cobalt (II) phthalocyanine, which is then incorporated onto a titanium dioxide (TiO2) support. growingscience.com This modified photocatalyst, [CoPc(isa)2]-TiO2, demonstrates enhanced activity in the degradation of benzene (B151609) under visible light compared to unmodified TiO2. growingscience.com The isonicotinic acid ligand is believed to improve the electronic structure of the complex and act as a bridging ligand, covalently linking the photosensitizer to the TiO2 surface, which facilitates efficient electron transfer. growingscience.com

Schiff bases derived from isonicotinic acid hydrazide react with various transition metal ions—including Cu(II), Ni(II), Co(II), Mn(II), and Fe(III)—to form mononuclear complexes. researchgate.netnih.gov These coordination compounds are of significant interest for their potential applications in catalysis. researchgate.net The specific geometry and electronic properties of these complexes, which dictate their catalytic activity, can be tuned by modifying the structure of the isonicotinic acid derivative ligand.

The table below highlights examples of transition metal complexes involving isonicotinic acid derivatives and their catalytic functions.

| Metal Complex | Isonicotinic Acid Derivative | Catalytic Application |

| [CoPc(isa)2]-TiO2 | Isonicotinic acid | Photocatalytic degradation of benzene growingscience.com |

| Cu(II), Ni(II), Co(II) complexes | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | Potential for various catalytic transformations researchgate.netnih.gov |

Solvents and Reaction Media in Synthesis (e.g., Ionic Liquids)

Ionic liquids (ILs) are salts with melting points below 100 °C that are valued as reaction media due to their negligible vapor pressure, thermal stability, and tunable properties. mdpi.com Acidic ionic liquids, in particular, can function as both the solvent and the catalyst in chemical reactions.

Brønsted acidic ILs can be created by incorporating acidic functional groups, such as sulfonic acid or carboxylic acid moieties, into the cation or anion of the salt. mdpi.com The structure of this compound, featuring both a carboxylic acid group and a pyridine ring, provides the necessary components for its potential use in the synthesis of acidic ionic liquids. The pyridine nitrogen can be quaternized with an alkyl halide to form a pyridinium (B92312) cation, while the carboxylic acid provides a Brønsted acidic site. This "dual functional" nature could be exploited to create task-specific ionic liquids for acid-catalyzed reactions, where the IL serves as a recyclable, non-volatile catalyst and solvent system.

Emerging Research Directions and Future Prospects

Innovative Synthetic Methodologies for Pyridine (B92270) Derivatives

The synthesis of substituted pyridines, including aryl-substituted isonicotinic acids, is a cornerstone of heterocyclic chemistry. Traditional methods are often giving way to more efficient, sustainable, and versatile strategies that could be applied to the production of 3-(m-Tolyl)isonicotinic acid.

Transition Metal-Catalyzed Cross-Coupling: The creation of the crucial carbon-carbon bond between the pyridine ring and the tolyl group is well-suited for transition-metal catalysis. Suzuki-Miyaura coupling, which joins an arylboronic acid with a halopyridine, is a prominent method for this type of transformation. tandfonline.com Future research could optimize catalysts (e.g., palladium, nickel) and conditions to improve yields and functional group tolerance. Furthermore, acceptorless dehydrogenative coupling, catalyzed by elements like Ruthenium, represents a more atom-economical approach for constructing pyridine rings from simpler alcohol precursors. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijarsct.co.in It offers advantages such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating. nih.gov One-pot procedures, like the Bohlmann-Rahtz pyridine synthesis, can be performed in minutes rather than hours under microwave conditions. organic-chemistry.orgbeilstein-journals.orgresearchgate.net Applying this technology to the synthesis of this compound or its precursors could make its production faster and more energy-efficient. tandfonline.comroyalsocietypublishing.org

Green Chemistry Protocols: Modern synthetic chemistry emphasizes sustainability. For pyridine derivatives, this includes the development of multicomponent reactions (MCRs) where three or more reactants combine in a single step, minimizing waste. nih.govrasayanjournal.co.in The use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, and recyclable catalysts are central to this approach. biosynce.comnih.gov Magnetically recoverable catalysts, for instance, offer a practical way to simplify product purification and reuse valuable catalytic materials. rsc.org These green protocols are highly desirable for the industrial-scale production of pyridine derivatives.

Table 1: Comparison of Innovative Synthetic Methodologies for Pyridine Derivatives

| Methodology | Typical Catalysts/Conditions | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium, Nickel, Ruthenium complexes; Base; Organic solvents. nih.govacsgcipr.org | High efficiency, regioselectivity, and functional group tolerance. | Direct C-H arylation or cross-coupling to introduce the m-tolyl group onto a pyridine precursor. |

| Microwave-Assisted Synthesis | Sealed vessel, polar solvents (e.g., DMSO), 150-170°C. organic-chemistry.org | Drastically reduced reaction times (minutes vs. hours), often higher yields, enhanced reaction rates. nih.govtandfonline.com | Acceleration of the cyclization step to form the pyridine ring or the final cross-coupling reaction. |

| Green Chemistry Approaches | Multicomponent reactions, solvent-free conditions, biocatalysts, recyclable magnetic catalysts. rasayanjournal.co.inrsc.org | Reduced waste, lower environmental impact, improved atom economy, easier workup. ijarsct.co.in | Development of a one-pot synthesis from simple starting materials, minimizing purification steps and solvent use. |

Integration of Advanced Analytical and Computational Techniques

A thorough understanding of the physicochemical properties and potential behavior of this compound requires a combination of sophisticated analytical and computational tools.

Advanced Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of pyridinecarboxylic acids. researchgate.net The use of mixed-mode stationary phases allows for the effective separation of closely related polar isomers. sielc.com Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying the compound and its potential metabolites in complex matrices like plasma. nih.gov Structural confirmation relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, which provide detailed information about the molecular framework. tandfonline.com

Computational Chemistry: Theoretical calculations are invaluable for predicting molecular properties and guiding experimental work. Density Functional Theory (DFT) is widely used to optimize molecular geometry, calculate vibrational frequencies (correlating with IR and Raman spectra), and analyze the electronic structure. dergipark.org.trepstem.netmaterialsciencejournal.org Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help in understanding the molecule's reactivity and kinetic stability. dergipark.org.trdergipark.org.tr Furthermore, computational tools like molecular docking can simulate the interaction of this compound derivatives with biological targets, such as enzymes, predicting binding affinities and modes of action, which is crucial for drug discovery. nih.govmdpi.com

Table 2: Application of Advanced Techniques in the Study of this compound

| Technique | Application | Information Gained |

|---|---|---|

| HPLC / LC-MS/MS | Purity assessment, quantification, metabolite identification. nih.govresearchgate.net | Purity levels, concentration in samples, structural information on metabolites. |

| NMR Spectroscopy | Structural elucidation. tandfonline.com | Precise arrangement of atoms (proton and carbon environments), confirming the tolyl group's position and overall structure. |

| FT-IR Spectroscopy | Functional group identification. | Presence of key functional groups (carboxylic acid O-H, C=O; pyridine ring C=N). |

| Density Functional Theory (DFT) | Prediction of molecular properties. dergipark.org.trepstem.net | Optimized geometry, electronic structure, HOMO-LUMO gap, reactivity indices, simulated vibrational spectra. tandfonline.comdergipark.org.tr |

| Molecular Docking | In silico screening for biological activity. mdpi.comnih.gov | Potential binding modes and affinities to protein targets, guiding the design of new functional derivatives. |

Exploration of Novel Chemical Reactivities and Applications

The true potential of this compound lies in its use as a versatile chemical scaffold. The presence of the pyridine nitrogen, the carboxylic acid group, and the lipophilic tolyl substituent offers multiple avenues for derivatization and application.

Medicinal Chemistry Scaffolds: Isonicotinic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of drugs like the anti-tuberculosis agent Isoniazid. dovepress.comresearchgate.net The carboxylic acid moiety can be readily converted into amides, esters, or hydrazides. The resulting isonicotinic acid hydrazide can be further condensed with various aldehydes to produce hydrazide-hydrazones, a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.govnih.govmdpi.com The m-tolyl group on the this compound scaffold could modulate the lipophilicity and steric profile of these derivatives, potentially leading to enhanced potency or altered selectivity against biological targets. nih.gov

Coordination Chemistry and Materials Science: The isonicotinate (B8489971) structure, featuring both a nitrogen atom in the pyridine ring and a carboxylate group, is an excellent ligand for coordinating with metal ions. This property can be exploited to construct coordination polymers or Metal-Organic Frameworks (MOFs). biosynce.com These materials have potential applications in gas storage, catalysis, and sensing. The tolyl group could influence the resulting framework's porosity and surface properties.

Agrochemicals and Industrial Applications: The pyridine ring is a common feature in many agrochemicals. Nicotinic acid derivatives are used in various industrial processes, including as electroplating additives and corrosion inhibitors. mdpi.com Future research could explore whether derivatives of this compound exhibit useful properties in these areas.

Table 3: Potential Reactivities and Future Applications of this compound

| Derivative Class | Synthetic Reaction | Potential Application | Rationale |

|---|---|---|---|

| Amides/Carboxamides | Amide coupling with various amines. | Antihyperlipidemic, anti-inflammatory agents. nih.gov | Carboxamide derivatives of isonicotinic acid have shown promise in modulating biological pathways related to lipid metabolism and inflammation. nih.govresearchgate.net |

| Hydrazide-Hydrazones | Conversion to hydrazide, followed by condensation with aldehydes. researchgate.netnih.gov | Antimicrobial, anticancer agents. mdpi.comgoogle.com | This class is a well-established source of bioactive compounds; the tolyl group may enhance activity or cell permeability. |

| 1,3,4-Oxadiazoles | Cyclization of hydrazide precursors. | Antimicrobial, anti-inflammatory, anticancer agents. researchgate.net | Oxadiazoles are stable heterocyclic rings known for a broad range of pharmacological activities. |

| Coordination Polymers / MOFs | Reaction with metal salts (e.g., Cu(I), Zn(II)). | Gas storage, catalysis, chemical sensing. | The isonicotinate moiety acts as a bidentate or bridging ligand to form extended crystalline networks. biosynce.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(m-Tolyl)isonicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of substituted isonicotinic acids typically involves catalytic oxidation of methylpyridines or coupling reactions. For example, vanadium-titanium catalysts (anatase phase) at 230–250°C selectively oxidize 4-methylpyridine to isonicotinic acid with yields up to 50% . Alternative routes include using pyridine-3,4-dicarboxylic anhydride with substituted aromatics (e.g., chlorobenzene) under reflux conditions, though yields may vary (~32%) depending on steric and electronic effects of substituents . Key parameters include catalyst phase (anatase vs. rutile), temperature, and solvent polarity.

Q. How can ion-exchange chromatography be optimized for purifying this compound from reaction mixtures?

- Methodological Answer : Sulfonic acid cation exchangers (e.g., CU-2-8) selectively adsorb protonated pyridinecarboxylic acids. Adjusting pH to 2–4 enhances ligand sorption, with equilibrium constants of 195–330 dm³/mol for isonicotinic acid derivatives. Crosslinking density (4–8% divinylbenzene) minimally affects selectivity, but higher porosity improves capacity . Pre-treatment with dilute HCl (0.1 M) removes residual metal ions, while elution with NH₄OH (0.5 M) recovers the compound.

Q. What spectroscopic techniques are critical for characterizing structural features of this compound?

- Methodological Answer :

- FTIR : Confirm carboxylate (C=O stretch at ~1700 cm⁻¹) and pyridine ring vibrations (C=N at ~1600 cm⁻¹). Protonation shifts peaks, as seen in sulfonic acid cation exchanger studies .

- NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR identifies carboxylate carbons at ~165 ppm .

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How does the choice of TiO₂ phase (anatase vs. rutile) in vanadium-titanium catalysts affect the selectivity of this compound synthesis?

- Methodological Answer : Anatase-based catalysts exhibit higher activity due to faster vanadium (V) oxide dissociation, lowering the operating temperature by 80°C compared to rutile. For 4-methylpyridine oxidation, anatase achieves 50% isonicotinic acid yield at 250°C, while rutile produces a mixture of acid and aldehyde (e.g., 29.8% acid vs. 46.7% aldehyde). Characterization via XRD and TPR (temperature-programmed reduction) confirms anatase’s superior oxygen mobility .

Q. What thermal analysis methods are suitable for assessing the stability of this compound metal complexes?

- Methodological Answer :

- TG-DSC : In N₂ or air, isonicotinic acid sublimates at 165–260°C . For metal complexes (e.g., Cu²⁺ or Co²⁺), decomposition steps correlate with ligand loss (150–300°C) and metal oxide formation (>400°C).

- Isothermal Thermogravimetry : Measures sublimation enthalpy (ΔsubH) using the Clausius-Clapeyron equation. For isonicotinic acid, ΔsubH ≈ 135 kJ/mol (contested; validate via comparative studies) .

Q. How do coordination modes of this compound influence the design of metal-organic frameworks (MOFs)?

- Methodological Answer : The carboxylate and pyridyl groups act as polytopic linkers. For example, isonicotinic acid forms 1D chains with Cu²⁺ via μ₂-bridging, while 3D frameworks require auxiliary ligands (e.g., 1,4-benzenedicarboxylate). PXRD and BET analysis reveal surface areas >1000 m²/g for robust MOFs. Stability tests in aqueous/acidic conditions (pH 2–12) assess framework integrity .

Q. What computational methods predict the polymorphism of this compound, and how do polymorphs affect bioavailability?

- Methodological Answer : Density functional theory (DFT) calculates lattice energies to identify stable polymorphs. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies intermolecular interactions (e.g., O-H···N hydrogen bonds in co-crystals). Dissolution studies in simulated gastric fluid (pH 1.2) show Form I (high-energy polymorph) has 2× faster dissolution than Form II .

Q. How can the antimicrobial activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Synthesize triazole or hydrazide derivatives via click chemistry or condensation. Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC values). Compare to fluconazole (50 µg/mL control). Cytotoxicity assays (e.g., MTT on HepG2 cells) ensure selectivity indices >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.